BenchChemオンラインストアへようこそ!

Manumycin A from Streptomyces parvulus

Farnesyltransferase Selectivity Prenylation

Secure Manumycin A for your research, a polyketide antibiotic with a unique dual inhibitory action. It irreversibly inhibits TrxR-1 (IC50 272 nM) via covalent modification, inducing oxidative stress, and selectively inhibits FTase (Ki=1.2 µM) without affecting geranylgeranylation. This compound is essential for studies on Ras signaling, redox homeostasis, and vascular calcification, where it uniquely avoids PI3K/Akt activation, unlike other inhibitors like FTI-277. Ensure experimental validity with our rigorously tested, high-purity Manumycin A.

Molecular Formula C31H38N2O7
Molecular Weight 550.6 g/mol
Cat. No. B7880860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManumycin A from Streptomyces parvulus
Molecular FormulaC31H38N2O7
Molecular Weight550.6 g/mol
Structural Identifiers
SMILESCCCCC(C)C=C(C)C=C(C)C(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O
InChIInChI=1S/C31H38N2O7/c1-5-6-11-19(2)16-20(3)17-21(4)30(38)32-22-18-31(39,29-28(40-29)27(22)37)15-10-8-7-9-12-25(36)33-26-23(34)13-14-24(26)35/h7-10,12,15-19,28-29,34,39H,5-6,11,13-14H2,1-4H3,(H,32,38)(H,33,36)/b8-7+,12-9+,15-10+,20-16+,21-17+/t19?,28?,29?,31-/m1/s1
InChIKeyTWWQHCKLTXDWBD-CCSUQDHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Manumycin A from Streptomyces parvulus: Procurement-Relevant Molecular and Pharmacological Profile


Manumycin A (CAS 52665-74-4) is a polyketide antibiotic originally isolated from Streptomyces parvulus as the archetypal member of the manumycin-group antibiotics, characterized by a meta-substituted aniline core and epoxycyclohexenone functionality [1]. It is widely referenced as a selective, competitive, cell-permeable inhibitor of Ras farnesyltransferase (FTase) with documented anti-tumor and antibiotic properties [2]. Recent evidence has refined its pharmacological profile, demonstrating that Manumycin A is also a potent, irreversible inhibitor of mammalian thioredoxin reductase-1 (TrxR-1) via covalent modification of the selenocysteine residue, a mechanism that induces oxidative stress and apoptosis independent of its FTase inhibitory activity [3].

Why Generic Substitution Fails: The Functional and Structural Uniqueness of Manumycin A in Procurement


Direct substitution of Manumycin A with alternative farnesyltransferase inhibitors (FTIs) or structurally related manumycin-group analogs (e.g., Manumycin B or C) is not scientifically equivalent and can yield divergent experimental outcomes. Manumycin A's unique structural features—specifically the intact lower polyketide side chain and the C-4 stereochemistry—are critical determinants of its multi-target pharmacology and cellular activity [1]. While many FTIs are peptide-mimetics or synthetic small molecules, Manumycin A is a natural polyketide that demonstrates distinct cellular signaling effects compared to other FTIs; for instance, FTI-277 activates PI3K/Akt signaling and inhibits vascular calcification, whereas Manumycin A has no effect on Akt signaling in the same model system, highlighting that these compounds are not functionally interchangeable [2]. Furthermore, the postulated primary mechanism of action as a specific FTase inhibitor has been challenged by recent data showing that Manumycin A inhibits purified human FTase only at micromolar concentrations (Ki = 4.15 µM), whereas it inhibits TrxR-1 irreversibly at nanomolar concentrations (IC50 = 272 nM), suggesting TrxR-1 inhibition is the more pharmacologically relevant mechanism for its cellular effects [3].

Quantitative Differentiation Evidence: Manumycin A Versus Relevant Comparators


FTase Selectivity Over GGTase I: A 6,000-Fold Window That Defines Experimental Utility

Manumycin A inhibits farnesyltransferase (FTase) with an IC50 of 30 nM, whereas it does not affect geranylgeranyltransferase I (GGTase I) until reaching an IC50 of 180 µM, representing a 6,000-fold selectivity window for FTase over GGTase I [1]. This selectivity is critical because both FTase and GGTase I are closely related prenyltransferases that modify distinct protein substrates; non-selective inhibition would confound interpretation of Ras-specific signaling studies .

Farnesyltransferase Selectivity Prenylation

Divergent PI3K/Akt Signaling Effects: Functional Differentiation from FTI-277 in Vascular Calcification Models

In vascular smooth muscle cells (VSMC), FTI-277 (a synthetic peptidomimetic FTI) significantly inhibits phosphate-induced mineral deposition and increases Akt signaling in both short-term serum-stimulation assays and long-term mineralization assays. In contrast, Manumycin A has no effect on Akt signaling or mineralization under identical experimental conditions [1]. This functional divergence indicates that Manumycin A and FTI-277 engage distinct downstream signaling pathways despite both being classified as FTase inhibitors, precluding their interchangeable use in studies of Ras-dependent vascular pathophysiology.

Vascular Biology Signal Transduction FTase Inhibitor

TrxR-1 Inhibition: A Nanomolar-Potency Alternative Mechanism Distinct from FTase Inhibition

Manumycin A inhibits mammalian cytosolic thioredoxin reductase-1 (TrxR-1) with an IC50 of 272 nM following preincubation and 1586 nM without preincubation, representing a time-dependent, irreversible inhibition mechanism via covalent Michael adduct formation with the selenocysteine residue at the C-terminal redox center [1]. In contrast, Manumycin A inhibits purified human FTase with a Ki of 4.15 µM in cell-free assays, an order of magnitude weaker potency [2]. This potency differential suggests that TrxR-1 inhibition, rather than FTase inhibition, may be the dominant mechanism underlying Manumycin A's cellular apoptotic and oxidative stress effects [3].

Thioredoxin Reductase Redox Biology Oxidative Stress

Acetylcholinesterase Inhibition: Reversible Noncompetitive Kinetics with AChE/BuChE Selectivity Advantage

Manumycin A acts as a reversible noncompetitive inhibitor of acetylcholinesterase (AChE) with a Ki value of 7.2 µM, as determined through kinetic analysis of the compound N98-1272 C, which was structurally confirmed to be identical to Manumycin A [1]. Importantly, Manumycin A and its structural analogs (Manumycin B and C) exhibit significantly better selectivity toward AChE over butyrylcholinesterase (BuChE) compared to the reference compound Tacrine [2]. The cyclohexenone epoxide moiety of Manumycin A is critical for AChE inhibitory activity, providing a structure-activity relationship basis for differentiation from other manumycin-group antibiotics lacking this functional group [1].

Acetylcholinesterase Neuropharmacology Enzyme Kinetics

Manumycin A Application Scenarios: Evidence-Based Experimental and Procurement Contexts


Ras Signaling Studies Requiring Selective FTase Inhibition Without GGTase I Cross-Reactivity

Manumycin A is the preferred tool compound for experiments requiring specific interrogation of Ras farnesylation-dependent signaling pathways. Its 6,000-fold selectivity for FTase (IC50 = 30 nM) over GGTase I (IC50 = 180 µM) ensures that observed effects can be confidently attributed to FTase inhibition rather than confounding inhibition of geranylgeranylation, which modifies a distinct set of target proteins including Rho and Rac GTPases . This selectivity profile is particularly valuable in cancer biology studies where distinguishing between farnesylated and geranylgeranylated protein contributions to transformation is mechanistically essential.

Redox Biology and Oxidative Stress Research Leveraging TrxR-1 as a Primary Target

Manumycin A is uniquely suited for investigations of thioredoxin reductase-1 (TrxR-1) biology and oxidative stress-induced apoptosis. Its potent, irreversible inhibition of TrxR-1 (IC50 = 272 nM with preincubation) via covalent selenocysteine modification converts the enzyme into a SecTRAP that generates superoxide radical anion, providing a defined mechanism for inducing cellular oxidative stress [1]. The approximately 15-fold higher potency against TrxR-1 compared to human FTase (Ki = 4.15 µM) supports its use as a TrxR-1-targeting agent in studies of redox homeostasis, ferroptosis, and cancer cell vulnerabilities associated with antioxidant defense systems [2].

Vascular Smooth Muscle Cell Studies Requiring FTase Inhibition Without Akt Pathway Activation

Manumycin A is the appropriate selection for vascular calcification and VSMC studies where Akt signaling activation is an undesired experimental variable. Unlike FTI-277, which activates PI3K/Akt signaling and inhibits mineralization, Manumycin A has no effect on Akt signaling or mineralization in identical phosphate-induced VSMC calcification assays [3]. This functional distinction makes Manumycin A the suitable FTI for experiments designed to dissect farnesylation-dependent effects that are independent of Akt-mediated survival and differentiation pathways.

Acetylcholinesterase Pharmacology Studies Requiring Reversible Noncompetitive Inhibition with High Isoform Selectivity

Manumycin A provides a distinct pharmacological tool for AChE studies where reversible noncompetitive kinetics and superior AChE/BuChE selectivity are required. Its Ki value of 7.2 µM for AChE and its reversible noncompetitive mechanism differentiate it from standard AChE inhibitors like Tacrine, while its superior selectivity for AChE over BuChE makes it valuable for studies where minimizing off-target butyrylcholinesterase inhibition is critical for experimental validity [4]. The essential role of the cyclohexenone epoxide moiety for AChE inhibition provides a clear structure-activity relationship framework for analog development and mechanistic investigations [4].

Quote Request

Request a Quote for Manumycin A from Streptomyces parvulus

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.